REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([NH2:8])[C:4]([CH3:7])=[CH:5][CH:6]=1.N1C=CC=CC=1.[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(OCC)(=O)C.C(Cl)Cl>[CH3:1][C:2]1[N:3]([NH:8][C:17](=[O:18])[CH2:16][Cl:15])[C:4]([CH3:7])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)N
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13.56 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed in a silica gel (325 g) column (chloroform elution)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |